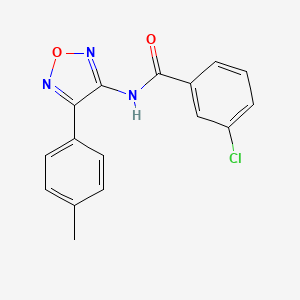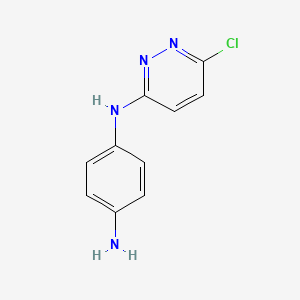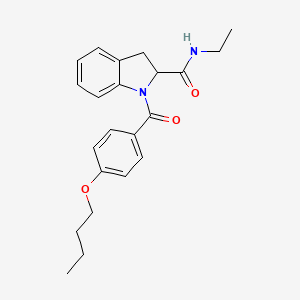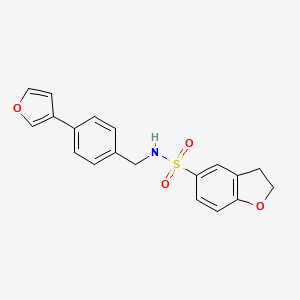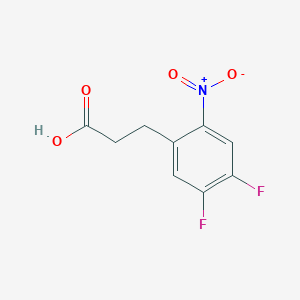
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is a chemical compound with the CAS Number: 2229350-88-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 231.16 . The InChI code is 1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A study investigated the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid, leading to the production of 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, providing insights into the reaction mechanism (Chu Wen-yi, 2011).
- Another research focused on synthesizing ethyl 3‐(3‐aminophenyl)propanoate, where 3‐(3‐nitrophenyl)propanoic acid played a crucial role (U. Nagel, G. Radau, A. Link, 2011).
Anticancer Activity
- Novel thiazolidinones containing 3-(4-nitrophenyl)propanoic acid derivatives demonstrated significant anticancer activity, particularly against leukemia, colon, CNS, melanoma, gastric, and breast cancer cell lines (Kamila Buzun et al., 2021).
Pharmaceutical Research
- A study synthesized compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, evaluating their antioxidant, anti-inflammatory, and antiulcer activities (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Chemical Synthesis and Applications
- A solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs involved N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid, highlighting a method for creating fused heterocyclic systems (Seth M Dixon et al., 2005).
- Research on 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids involved the synthesis and interconversion of these compounds, which are significant for understanding anti-inflammatory agents (F. Short, G. M. Rockwood, 1969).
Food Contact Materials
- The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound structurally related to 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, was evaluated for use in food contact materials, ensuring consumer safety (Flavourings, 2011).
Corrosion Inhibition
- Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to this compound, was investigated as an effective corrosion inhibitor for copper alloy, showcasing its potential in corrosion protection (N. Nam et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
Compounds with similar structures have been found to act as protonophores, which can uncouple the electron transport chain from ATP synthesis by creating a proton leak across the inner mitochondrial membrane. This suggests a potential mechanism of action for 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of this compound . .
Eigenschaften
IUPAC Name |
3-(4,5-difluoro-2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMPOYEQCAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
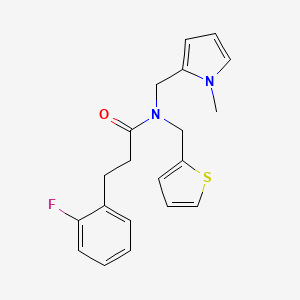
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
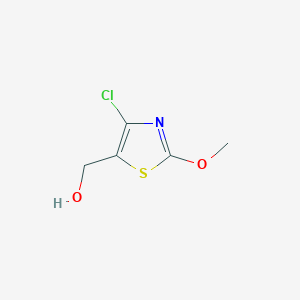
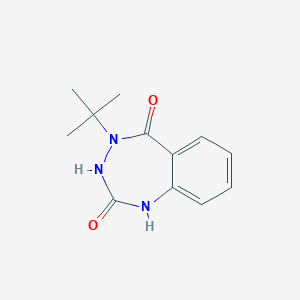
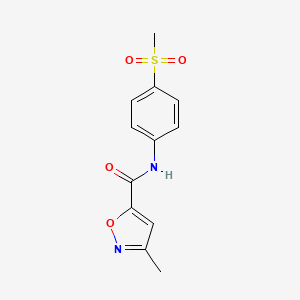
![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)


![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
